molecular formula C8H7NO3 B2467117 6-Formyl-4-methylpyridine-3-carboxylic acid CAS No. 1289035-20-6

6-Formyl-4-methylpyridine-3-carboxylic acid

Cat. No.: B2467117
CAS No.: 1289035-20-6
M. Wt: 165.148
InChI Key: PFLQSBZFDPAIBE-UHFFFAOYSA-N
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Description

6-Formyl-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H7NO3 It is a derivative of pyridine, characterized by the presence of a formyl group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position

Properties

IUPAC Name

6-formyl-4-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5-2-6(4-10)9-3-7(5)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLQSBZFDPAIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Formyl-4-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 4-methylpyridine-3-carboxylic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts to enhance the reaction rate and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Formyl-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: 6-Carboxy-4-methylpyridine-3-carboxylic acid.

    Reduction: 6-Hydroxymethyl-4-methylpyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Formyl-4-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Formyl-4-methylpyridine-3-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

    4-Methylpyridine-3-carboxylic acid: Lacks the formyl group, resulting in different reactivity and applications.

    6-Methylpyridine-3-carboxylic acid: Similar structure but without the formyl group, affecting its chemical behavior.

    6-Formylpyridine-3-carboxylic acid: Similar but lacks the methyl group, leading to variations in its chemical properties.

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